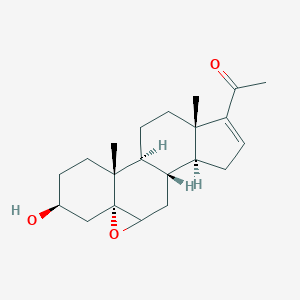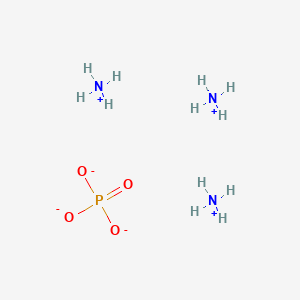
Trichloro(3-phenylpropyl)silane
Vue d'ensemble
Description
Trichloro(3-phenylpropyl)silane is a chemical compound with the molecular formula C9H11Cl3Si and a molecular weight of 253.62 . It is a clear liquid that is colorless to almost colorless .
Molecular Structure Analysis
The Trichloro(3-phenylpropyl)silane molecule contains a total of 24 bonds. There are 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
Trichloro(3-phenylpropyl)silane is a clear liquid with a boiling point of 126 °C/10 mmHg and a flash point of 114 °C. It has a specific gravity of 1.22 and a refractive index of 1.51 .Applications De Recherche Scientifique
Hydrosilylation Reactions
Trichloro(3-phenylpropyl)silane plays a crucial role in the hydrosilylation reactions of alkenes, which are one of the most important catalytic reactions in the silicon industry . This reaction has been employed in the production of various organosilicon compounds that are used as synthetic precursors .
Production of Silane Coupling Agents
Trichloro(3-phenylpropyl)silane is a key intermediate in the production of silane coupling agents . These agents have the ability to form a durable bond between organic and inorganic materials, providing the resulting compounds or materials with various properties, such as water and/or heat resistance as well as adhesiveness .
Paints and Coatings
Silane coupling agents, produced using Trichloro(3-phenylpropyl)silane, are used in a great number of fields including paints and coatings . They help in forming a durable bond between the paint or coating and the substrate, enhancing the durability and performance of the paint or coating .
Adhesives
In the field of adhesives , silane coupling agents produced using Trichloro(3-phenylpropyl)silane are used to improve the bonding strength between different materials . They can enhance the adhesion of organic adhesives to inorganic surfaces .
Semiconductor Sealants
Silane coupling agents, synthesized using Trichloro(3-phenylpropyl)silane, are also used in semiconductor sealants . They help in improving the adhesion of the sealant to the semiconductor material, enhancing the performance and reliability of the semiconductor device .
Tires
In the tire industry , silane coupling agents produced using Trichloro(3-phenylpropyl)silane are used to improve the bonding between the rubber compound and the reinforcing materials . This results in tires with improved performance and durability .
Safety and Hazards
Mécanisme D'action
Target of Action
Trichloro(3-phenylpropyl)silane is primarily used in the silicon industry as a key intermediate to access various silane coupling agents . Its primary targets are organic and inorganic materials, where it forms a durable bond, providing the resulting compounds or materials with various properties .
Mode of Action
The compound achieves its action through a process known as hydrosilylation, which involves the addition of hydrosilanes to alkenes . This reaction is catalyzed by a Rh(I) catalyst, which enables drastically improved efficiency and selectivity .
Biochemical Pathways
The hydrosilylation reaction is a crucial pathway in the silicon industry. It is employed in the production of various organosilicon compounds that are used as synthetic precursors as well as in the curing of silicone products . The production of silane coupling agents is another important application of this reaction .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and should be stored under inert gas .
Result of Action
The result of Trichloro(3-phenylpropyl)silane’s action is the formation of various organosilicon compounds and silane coupling agents. These agents have the ability to form a durable bond between organic and inorganic materials, providing the resulting compounds or materials with various properties, such as water and/or heat resistance as well as adhesiveness .
Action Environment
The action of Trichloro(3-phenylpropyl)silane is influenced by environmental factors. For instance, the compound is sensitive to moisture and should be stored in a cool, dark place under inert gas . Additionally, the efficiency and selectivity of the hydrosilylation reaction can be influenced by the type of catalyst used .
Propriétés
IUPAC Name |
trichloro(3-phenylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3Si/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOHXSVBLYVERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498428 | |
| Record name | Trichloro(3-phenylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(3-phenylpropyl)silane | |
CAS RN |
13617-40-8 | |
| Record name | Trichloro(3-phenylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(3-phenylpropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)












